3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid chemical properties
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid chemical properties
An In-Depth Technical Guide to 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid: Synthesis, Properties, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. As a substituted arylpropionic acid, it combines several key functional groups: a bromo-fluorophenyl ring, a nitrile, and a carboxylic acid. This unique combination offers a versatile platform for synthetic derivatization and the development of novel molecular entities. This document, intended for researchers and drug development professionals, will delve into the molecule's structure, predictable physicochemical properties, a robust synthetic pathway with detailed protocols, and its anticipated spectroscopic signature. Furthermore, we will explore its chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety and handling protocols based on data from analogous structures.
Molecular Overview and Physicochemical Properties
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid is a trifunctional organic compound. The core structure features a propionic acid backbone with a cyano group at the α-position and a 5-bromo-2-fluorophenyl substituent at the β-position. The strategic placement of these groups imparts a unique electronic and steric profile, making it a valuable building block.
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Bromo-Fluorophenyl Moiety : The presence of both bromine and fluorine on the aromatic ring is significant. The fluorine atom, due to its high electronegativity, can modulate the acidity (pKa) of the carboxylic acid, alter the molecule's lipophilicity, and block potential sites of metabolism, thereby enhancing pharmacokinetic properties.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) for further molecular elaboration.
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α-Cyanopropionic Acid Moiety : The electron-withdrawing cyano group increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion for subsequent alkylation or condensation reactions.[2] The carboxylic acid provides a site for forming amides, esters, and other derivatives, while the nitrile itself can be hydrolyzed or reduced to introduce new functionalities.[3]
Caption: Structure of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrFNO₂ | Calculated |
| Molecular Weight | 272.07 g/mol | Calculated |
| XLogP3 | 2.3 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| pKa (strongest acidic) | ~2.1 (Carboxylic Acid) | Predicted |
Note: Properties are computationally predicted and require experimental verification.
Synthesis and Purification
While no specific synthesis for this exact molecule is widely published, a logical and robust pathway can be designed based on established organic chemistry principles. The proposed route involves a Knoevenagel condensation followed by hydrolysis, a common strategy for synthesizing α-cyano carboxylic acids.
Synthetic Rationale: The Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and a cyanoacetate ester (e.g., ethyl cyanoacetate) provides an efficient means to form the carbon-carbon bond and install the required functionalities. This reaction is typically base-catalyzed and proceeds readily. The subsequent step involves the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. This two-step approach is reliable and utilizes commercially available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Two-Step Synthesis
Part A: Knoevenagel Condensation to form Ethyl 2-cyano-3-(5-bromo-2-fluorophenyl)acrylate
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol), ethyl cyanoacetate (5.8 g, 51.3 mmol), piperidine (0.5 mL), and toluene (100 mL).
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Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acrylate product, which can be used directly in the next step or purified by column chromatography if necessary.
Part B: Hydrolysis to 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic acid
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Setup: Dissolve the crude acrylate from Part A in a mixture of tetrahydrofuran (THF, 80 mL) and water (20 mL) in a 250 mL round-bottom flask.
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Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 4.1 g, 98.6 mmol) and stir the mixture at room temperature.
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Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 3-6 hours).
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Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 3M HCl. A precipitate should form.
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Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Characterization (Predictive Analysis)
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~10.0-12.0 | br s | - | 1H, -COOH |
| ~7.6-7.8 | m | - | 1H, Ar-H |
| ~7.3-7.5 | m | - | 1H, Ar-H |
| ~7.0-7.2 | t | J ≈ 8.8 | 1H, Ar-H |
| ~4.0-4.2 | m | - | 1H, -CH(CN)COOH |
| ~3.3-3.5 | m | - | 2H, -CH₂-Ar |
Rationale: The aromatic region will show complex multiplets due to H-H and H-F coupling. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield. The two diastereotopic protons of the CH₂ group and the single proton at the chiral center will likely appear as complex multiplets.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168-172 | -COOH |
| ~158-162 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135-138 | Ar-C |
| ~132-134 | Ar-C |
| ~120-125 (d, JCF ≈ 15-20 Hz) | C-Br |
| ~116-119 (d, JCF ≈ 20-25 Hz) | Ar-C |
| ~115-118 | -CN |
| ~35-40 | -CH(CN)COOH |
| ~30-35 | -CH₂-Ar |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Characteristic Peaks / Fragments |
|---|---|
| FT-IR (ATR) | 2800-3300 cm⁻¹ (broad, O-H stretch of COOH), 2240-2260 cm⁻¹ (C≡N stretch), 1700-1730 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (C=C aromatic stretch) |
| MS (EI) | m/z 271/273 (M⁺, bromine isotope pattern), fragments corresponding to loss of -COOH, -CN, and Br. |
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three primary functional domains: the α-cyano carboxylic acid, the reactive α-proton, and the bromo-substituted aromatic ring.
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Acidity and Carbanion Formation : The proton alpha to both the cyano and carboxyl groups is significantly acidic (pKa estimated in the range of 10-12 in DMSO). Treatment with a suitable base (e.g., LDA, NaH) will generate a nucleophilic carbanion. This carbanion is a key reactive intermediate for C-C bond formation via alkylation or addition reactions. Its reactivity profile is distinct from simpler α-cyano esters due to the presence of the carboxylate anion after deprotonation.[2]
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Aromatic Ring Functionalization : The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or vinyl groups, providing a powerful tool for generating a library of diverse analogues for structure-activity relationship (SAR) studies.
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Functional Group Interconversion : The carboxylic acid can be readily converted to amides, esters, or acid chlorides. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (forming a dicarboxylic acid derivative) or reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.
Caption: Key reaction pathways for chemical derivatization.
Potential Applications in Drug Discovery
This molecule is not an end-product therapeutic but rather a high-value scaffold for building more complex drug candidates. Its structural motifs are prevalent in pharmacologically active compounds.
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Anti-Inflammatory Agents : The arylpropionic acid scaffold is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.[6] This molecule could serve as a starting point for developing novel NSAIDs with modulated potency, selectivity, or pharmacokinetic profiles.[7]
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Oncology : Halogenated aromatic compounds and nitrile-containing molecules are frequently explored in oncology research.[8][9] The bromo-fluorophenyl group can enhance binding affinity through halogen bonding and hydrophobic interactions, while the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The scaffold's potential for derivatization makes it ideal for generating libraries to screen for anticancer activity.
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Metabolic and Neurological Disorders : The introduction of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and brain penetration.[1][10] Therefore, derivatives of this compound could be investigated for activity against targets in the central nervous system or for treating metabolic diseases.
Caption: Hypothetical inhibition of the COX pathway by a derivative.
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) exists for this compound, the following guidelines are synthesized from data on structurally related chemicals, such as 3-(5-bromo-2-fluorophenyl)propanoic acid and other cyanopropionic acids.[11][12]
Table 5: GHS Hazard Classification (Anticipated)
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Handling Protocols
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
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Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected prior to use and replaced if damaged.[15]
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Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[14]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[14]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
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PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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Zhang, L., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Retrieved from [Link]
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